- Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, ChemMedChem, 2013, 8(5), 779-799

Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

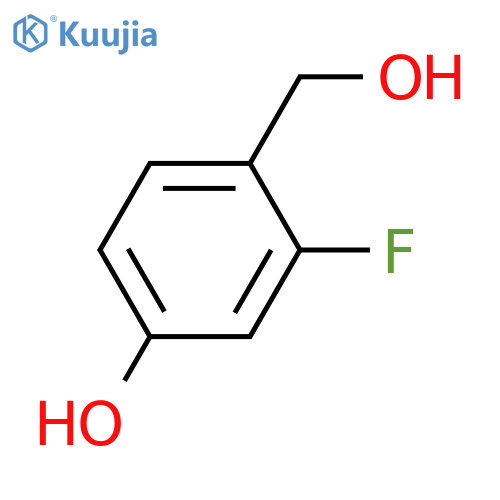

96740-92-0 structure

Produktname:2-Fluoro-4-hydroxybenzenemethanol

2-Fluoro-4-hydroxybenzenemethanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Fluoro-4-(hydroxymethyl)phenol

- 2-Fluoro-4-hydroxybenzenemethanol

- BENZENEMETHANOL,2-FLUORO-4-HYDROXY-

- 2-fluoro-4-hydroxybenzoic acid methyl ester

- 2-fluoro-4-hydroxybenzyl alcohol

- 2-fluoro-4-hyroxybenzoic acid methyl ester

- methyl 2-fluoro-4-hydroxy-benzoate

- IXBHZARBEOBOTB-UHFFFAOYSA-N

- Benzenemethanol, 2-fluoro-4-hydroxy-

- ST24042162

- Y4866

- 2-Fluoro-4-hydroxybenzenemethanol (ACI)

- MFCD06797932

- 96740-92-0

- AKOS006286505

- DA-40007

- CS-0097973

- SCHEMBL2898583

- AS-33255

- J-512472

-

- MDL: MFCD06797932

- Inchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2

- InChI-Schlüssel: IXBHZARBEOBOTB-UHFFFAOYSA-N

- Lächelt: FC1C(CO)=CC=C(O)C=1

Berechnete Eigenschaften

- Genaue Masse: 142.04300

- Monoisotopenmasse: 142.04300762g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 108

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 40.5

- XLogP3: 0.8

Experimentelle Eigenschaften

- PSA: 40.46000

- LogP: 1.02360

2-Fluoro-4-hydroxybenzenemethanol Sicherheitsinformationen

2-Fluoro-4-hydroxybenzenemethanol Zolldaten

- HS-CODE:2908199090

- Zolldaten:

China Zollkodex:

2908199090Übersicht:

HS:290899090 Derivate von anderen Phenolen und phenolischen Alkoholen, die nur Halogensubstituenten und deren Salze enthalten MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS: 290899090. Derivate von Polyphenolen oder Phenolalkoholen, die nur Halogensubstituenten und deren Salze enthalten. MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:Keine.MFN-Tarif:5.5%. Allgemeintarif:30.0%

2-Fluoro-4-hydroxybenzenemethanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA839-200mg |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 95+% | 200mg |

245.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168613-100mg |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 97% | 100mg |

¥115.00 | 2024-04-23 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27902-25g |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 97% | 25g |

9079.00 | 2021-07-09 | |

| Chemenu | CM256022-1g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 1g |

$102 | 2022-06-09 | |

| Alichem | A014001379-250mg |

2-Fluoro-4-hydroxybenzyl alcohol |

96740-92-0 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Alichem | A014001379-500mg |

2-Fluoro-4-hydroxybenzyl alcohol |

96740-92-0 | 97% | 500mg |

$839.45 | 2023-08-31 | |

| Ambeed | A142638-5g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 5g |

$299.0 | 2025-02-26 | |

| TRC | F591860-10g |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 10g |

$ 1590.00 | 2022-06-04 | ||

| Chemenu | CM256022-1g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 1g |

$102 | 2021-06-16 | |

| abcr | AB515142-5 g |

3-Fluoro-4-(hydroxymethyl)phenol, 95%; . |

96740-92-0 | 95% | 5g |

€496.10 | 2023-04-18 |

2-Fluoro-4-hydroxybenzenemethanol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, rt

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Referenz

- Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Referenz

- Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) Agonists, Journal of Medicinal Chemistry, 2014, 57(21), 8984-8998

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

Referenz

- Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof, Korea, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referenz

- Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Referenz

- Preparation of substituted piperidine derivatives as GPR119 agonists, Korea, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Referenz

- Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide Libraries, Journal of Combinatorial Chemistry, 2000, 2(6), 736-748

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C → rt; 3 h, rt

Referenz

- Piperazine derivative as GPR119 activator and method for the preparation thereof, Korea, , ,

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopy, Tetrahedron Letters, 1998, 39(39), 7193-7196

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt

Referenz

- Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivatives, Chemistry Letters, 2008, 37(4), 436-437

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of piperazines for treating disorders associated with the 5-HT2 receptor, World Intellectual Property Organization, , ,

2-Fluoro-4-hydroxybenzenemethanol Raw materials

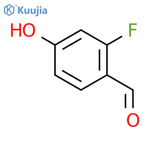

- 2-Fluoro-4-hydroxybenzaldehyde

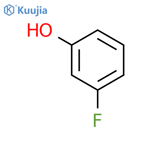

- 3-Fluorophenol

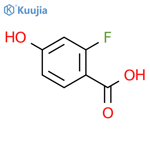

- 2-Fluoro-4-hydroxybenzoic Acid

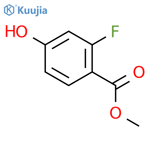

- Methyl 2-fluoro-4-hydroxybenzoate

2-Fluoro-4-hydroxybenzenemethanol Preparation Products

2-Fluoro-4-hydroxybenzenemethanol Verwandte Literatur

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol) Verwandte Produkte

- 438049-36-6(2,6-Difluoro-4-hydroxybenzyl alcohol)

- 72180-29-1((S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrobromide)

- 1806916-41-5(Methyl 5-bromo-2-(difluoromethyl)-4-methylpyridine-3-carboxylate)

- 1207022-35-2(3-cyclopropyl-1-4-(2-oxopyrrolidin-1-yl)phenylurea)

- 18272-91-8(Benzene, 1-methoxy-3-(3-methyl-2-butenyl)-)

- 2225144-08-9(6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 2580094-91-1(rac-methyl 1-(3R,4S)-4-methylpyrrolidin-3-yl-1H-1,2,3-triazole-4-carboxylate)

- 2229177-82-4(3-{3-(dimethylamino)methylphenyl}oxolane-2,5-dione)

- 2171263-39-9(7-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoheptanoic acid)

- 13772-90-2(2-Cyano-5-fluoronaphthalene)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol

Reinheit:99%

Menge:5g

Preis ($):283.0